Cas no 79-92-5 (DL-Camphene)

DL-Camphene structure
DL-Camphene structure
Product Name:DL-Camphene
CAS 번호:79-92-5
MF:C10H16
메가와트:136.234043121338
MDL:MFCD00066603
CID:34190
PubChem ID:6616
Update Time:2024-03-01

DL-Camphene 화학적 및 물리적 성질

이름 및 식별자

    • Camphene
    • 2,2-Dimethyl-3-methylene-bicyclo[2.2.1]heptane
    • 2,2-Dimethyl-3-methylene norbornane
    • 3,3-Dimethyl-2-methylene-norcamphane
    • 2,2-dimethyl-3-methylene-norbornane
    • 2,2-dimethyl-3-methylidenebicyclo<2.2.1>heptane
    • 2-tert-butylacrolein
    • 2-tert-Butyl-acrylaldehyd
    • 2-tert-butyl-acrylaldehyde
    • 2-tert-butylpropenal
    • 3,3-dimethyl-2-methylenebutanal
    • 3,3-DIMETHYL-2-METHYLENE-BUTYRALDEHYDE
    • 3,3-dimethyl-2-methylenenorbornane
    • 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane
    • DL-Camphene
    • 2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane (ACI)
    • Camphene (8CI)
    • (±)-Camphene
    • 2,2-Dimethyl-3-methylenenorbornane
    • 2-Methylene-3,3-dimethylbicyclo[2.2.1]heptane
    • 3,3-Dimethyl-2-methylenenorcamphane
    • NSC 4165
    • YS Camphene
    • (+)-Camphene
    • (1R,4S)-(+)-camphene
    • (1R,4S)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane
    • (1R)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane
    • 2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane
    • (1R,4S)-camphene
    • d-camphene
    • (+)-Comphene
    • Comphene
    • (±)-Camphene (contains ca. 20% Tricyclene)
    • (+/-)-Camphene
    • MDL: MFCD00066603
    • 인치: 1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3
    • InChIKey: CRPUJAZIXJMDBK-UHFFFAOYSA-N
    • 미소: C=C1C(C)(C)C2CC1CC2

계산된 속성

  • 정밀분자량: 136.12500
  • 동위원소 질량: 136.125
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 177
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 2
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 3.3
  • 토폴로지 분자 극성 표면적: 0A^2

실험적 성질

  • 색과 성상: 무색 또는 연황색 결정체로 장뇌맛이 난다.[1]
  • 밀도: 0.85 g/mL at 25 °C(lit.)
  • 융해점: 48-52 °C (lit.)
  • 비등점: 159-160 °C(lit.)
  • 플래시 포인트: 화씨 온도: 84.2°f
    섭씨: 29 ° c
  • 굴절률: 1.4551
  • PH값: 5.5 (H2O, 22℃)(saturated aqueous solution)
  • 용해도: 0.0042g/l
  • 수용성: 불용했어
  • PSA: 0.00000
  • LogP: 2.99870
  • 머크: 1730
  • FEMA: 2229 | CAMPHENE
  • 농도: 2000 μg/mL in methanol
  • 민감성: 공기에 민감하다
  • 용해성: 물에 용해되지 않고 에탄올에 약간 용해되며 에틸에테르에 용해되며 고정유와 혼용할수 있다.[10]

DL-Camphene 보안 정보

  • 기호: GHS02 GHS09
  • 제시어:위험했어
  • 신호어:Danger
  • 피해 선언: H228,H411
  • 경고성 성명: P210,P273
  • 위험물 운송번호:UN 1325 4.1/PG 2
  • WGK 독일:2
  • 위험 범주 코드: 11-36-50/53
  • 보안 지침: S16-S33
  • RTECS 번호:EX1055000
  • 위험물 표지: F N
  • 보안 용어:4.1
  • 포장 등급:III
  • 위험 용어:R10
  • 포장 범주:III
  • 위험 등급:4.1
  • 위험 등급:4.1
  • 패키지 그룹:II
  • 저장 조건:2-8°C

DL-Camphene 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C107294-250mg
DL-Camphene
79-92-5
250mg
¥206.90 2023-09-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18040-50g
(±)-Camphene, tech. (sum of camphene + fenchene)
79-92-5
50g
¥225.00 2023-04-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18040-250g
(±)-Camphene, tech. (sum of camphene + fenchene)
79-92-5
250g
¥537.00 2023-04-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18040-1000g
(±)-Camphene, tech. (sum of camphene + fenchene)
79-92-5
1000g
¥1648.00 2023-04-13
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C107296-100g
DL-Camphene
79-92-5 95%
100g
¥289.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C107296-1kg
DL-Camphene
79-92-5 95%
1kg
¥1788.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C107296-25g
DL-Camphene
79-92-5 95%
25g
¥108.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C107296-5kg
DL-Camphene
79-92-5 95%
5kg
¥7171.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C107296-250g
DL-Camphene
79-92-5 95%
250g
¥559.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C107295-100g
DL-Camphene
79-92-5 75%
100g
¥58.90 2023-09-03

DL-Camphene 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Calcium carbonate Solvents: Ethanol
참조
Walden inversion. V. Walden inversion in the formation of ethers
Huckel, Walter; et al, Justus Liebigs Annalen der Chemie, 1940, 543, 230-9

합성 방법 2

반응 조건
1.1 Solvents: Chloroform-d ;  2 h, 40 °C
참조
Activation of primary and secondary benzylic and tertiary alkyl (sp3)C-F bonds inside a self-assembled molecular container
Koster, Jesper M.; et al, Frontiers in Chemistry (Lausanne, 2018, 6,

합성 방법 3

반응 조건
참조
Isomerism of borneol and isoborneol
Lipp, P., Justus Liebigs Annalen der Chemie, 1930, 480, 298-307

합성 방법 4

반응 조건
1.1 Reagents: Nickel dichloride Solvents: Methanol
1.2 Reagents: Sodium borohydride
참조
Deoxymercuration with nickel boride
Singhal, G. M.; et al, Indian Journal of Chemistry, 1989, (10), 853-4

합성 방법 5

반응 조건
1.1 Catalysts: 12-Tungstophosphoric acid ,  Silica
참조
Phosphotungstic acid hydrate
Noshi, Mohammad N., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-8

합성 방법 6

반응 조건
참조
Mechanism of racemization of camphene-8-C14
Roberts, John D.; et al, Journal of the American Chemical Society, 1953, 75, 3165-8

합성 방법 7

반응 조건
1.1 Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel
참조
Dichlorobis(triphenylphosphine)nickel(II)
Luh, Tien-Yau; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성 방법 8

반응 조건
참조
Rearrangement in borate pyrolysis
Chapman, O.L.; et al, Journal of Organic Chemistry, 1961, 26, 4193-6

합성 방법 9

반응 조건
1.1 Reagents: Titanocene dichloride ,  Indium Solvents: Tetrahydrofuran ;  10 min, rt
참조
Mild and efficient deoxygenation of epoxides with bis(cyclopentadienyl)titanium(IV) dichloride-indium system
Choi, Kwang Hyun; et al, Bulletin of the Korean Chemical Society, 2005, 26(10), 1495-1496

합성 방법 10

반응 조건
1.1 Solvents: Ethylene glycol ,  Water
참조
Stereochemical investigations of cyclic bases. III. An example of Wagner-Meerwein elimination with a quaternary ammonium salt
McKenna, J.; et al, Journal of the Chemical Society, 1958, 2759, 2759-68

합성 방법 11

반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid
참조
Changes in the molecular structure in chemical reactions. III. Reaction of bornylamine and isobornylamine with nitrous acid
Huckel, Walter; et al, Justus Liebigs Annalen der Chemie, 1937, 528, 57-73

합성 방법 12

반응 조건
1.1 Solvents: Acetic anhydride
참조
Terpenes and ether oils. 19. Studies in the camphor and fenchone series
Wallach, O., Justus Liebigs Annalen der Chemie, 1892, 326, 326-376

합성 방법 13

반응 조건
1.1 Solvents: Methanol ,  Nitrogen
참조
Photochemistry of organic halides: some interesting features of the photobehavior of vinyl halides and vinylidine dihalides derived from camphene
Sonawane, H. R.; et al, Tetrahedron Letters, 1985, 26(29), 3507-10

합성 방법 14

반응 조건
1.1 Catalysts: Cuprate(1-), dimethyl-, lithium
참조
Some unusual aspects of organocopper chemistry: lithium organocuprate reaction with some neopentylic p-tosylate esters
Posner, Gary H.; et al, Journal of Organometallic Chemistry, 1979, 177(1), 299-307

합성 방법 15

반응 조건
참조
Decomposition of bornyl benzene and naphthatenesulfonates by heat. The products of hydrolysis of bornyl and menthyl benzene-and naphthalenesulfonates. The influence of solvents on the temperature of decomposition of these bornyl and menthyl sulfonates
Patterson, Thomas S.; et al, Journal of the Chemical Society, 1928, 2464, 2464-72

합성 방법 16

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Toluene ;  45 min, 100 °C
참조
Rhenium-Catalyzed Dehydration of Nonbenzylic and Terpene Alcohols to Olefins
Korstanje, Ties J.; et al, ACS Catalysis, 2012, 2(10), 2173-2181

합성 방법 17

반응 조건
1.1 Reagents: Pyridine ,  1-Chloromethanesulfonyl chloride
1.2 Solvents: Water
참조
Chloromethanesulfonate as an efficient leaving group. Rearrangement of the carbon-carbon bond and conversion of alcohols into azides and nitriles
Shimizu, Takeshi; et al, Synthesis, 1999, (8), 1373-1385

합성 방법 18

반응 조건
1.1 Solvents: Aniline
참조
Action of Bornyl Chloride on Aromatic Amines
Ullmann, Fritz; et al, Berichte der Deutschen Chemischen Gesellschaft, 1911, 43, 3202-9

합성 방법 19

반응 조건
1.1 Solvents: Benzene ,  Water
참조
Constitution of Camphene. II. Camphene Hydrochloride and Camphene Hydrate
Aschan, Ossian, Justus Liebigs Annalen der Chemie, 1911, 383, 1-38

합성 방법 20

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
참조
New research on camphenes and isomers in the alcohol series
Berthelot, M., Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 1862, 496, 496-500

합성 방법 21

반응 조건
1.1 Reagents: 1-Chloromethanesulfonyl chloride Solvents: Pyridine ;  0 °C → rt
참조
Chloromethanesulfonyl chloride
Shimizu, Takeshi; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2002, 1, 1-6

합성 방법 22

반응 조건
1.1 Catalysts: Dibromotriphenylphosphorane
참조
Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide
Hodge, Philip; et al, Journal of the Chemical Society, 1984, (2), 195-8

합성 방법 23

반응 조건
1.1 2 h, rt → 150 °C; 150 °C
참조
Synthesis of camphene from α-pinene using SO32- functionalized MCM-41 as catalyst
Roman-Aguirre, M.; et al, Applied Catalysis, 2008, 334(1-2), 59-64

합성 방법 24

반응 조건
1.1 Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel
참조
Dichlorobis(triphenylphosphine)-nickel(II)
Luh, Tien-Yau; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-11

합성 방법 25

반응 조건
1.1 Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel Solvents: Diethyl ether ,  Tetrahydrofuran
참조
Nickel-catalyzed geminal dimethylation of allylic cyclic dithioketals. A convenient procedure to form a tert-butyl substituent at the olefinic carbon atom
Yuan, Tien Min; et al, Journal of Organic Chemistry, 1992, 57(16), 4550-2

합성 방법 26

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Toluene ;  48 h, 150 °C
참조
Rhenium-Catalyzed Dehydration of Nonbenzylic and Terpene Alcohols to Olefins
Korstanje, Ties J.; et al, ACS Catalysis, 2012, 2(10), 2173-2181

합성 방법 27

반응 조건
1.1 Reagents: Hydrazine ,  Potassium hydroxide Solvents: Ethanol
참조
Novel products from Beckmann fragmentation of camphor oxime in polyphosphoric acid
Hill, Richard K.; et al, Tetrahedron, 1988, 44(11), 3405-12

합성 방법 28

반응 조건
참조
Synthesis of alkenes by elimination reactions
Kostikov, R. R.; et al, Science of Synthesis, 2010, 47, 771-881

합성 방법 29

반응 조건
1.1 Solvents: Methanol ,  Nitrogen
참조
Photochemistry of organic halides: some interesting features of the photobehavior of vinyl halides and vinylidine dihalides derived from camphene
Sonawane, H. R.; et al, Tetrahedron Letters, 1985, 26(29), 3507-10

DL-Camphene Raw materials

DL-Camphene Preparation Products

DL-Camphene 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:79-92-5)Camphene
주문 번호:sfd20931
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:38
가격 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:79-92-5)Camphene
주문 번호:LE12585
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:07
가격 ($):discuss personally
Email:18501500038@163.com
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:79-92-5)Camphene
sfd20931
순결:99.9%
재다:200kg
가격 ($):문의
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79-92-5)Camphene
LE12585
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의
Email